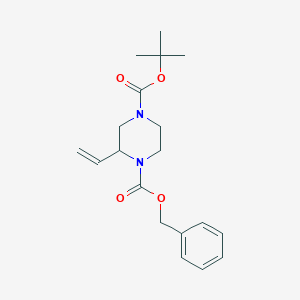

(S)-4-Boc-1-Cbz-2-vinylpiperazine

Description

(S)-4-Boc-1-Cbz-2-vinylpiperazine is a chiral piperazine derivative featuring two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the 4-position and a benzyloxycarbonyl (Cbz) group at the 1-position. The 2-position is substituted with a vinyl group, which introduces steric and electronic complexity to the molecule. This compound serves as a key intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and heat shock protein (Hsp90) modulators . Its stereochemistry (S-configuration) is critical for interactions with chiral biological targets, influencing both binding affinity and metabolic stability .

The Boc and Cbz groups enhance solubility in organic solvents during synthetic workflows while enabling selective deprotection under mild acidic (Boc) or hydrogenolytic (Cbz) conditions. The vinyl group at the 2-position offers a site for further functionalization, such as cross-coupling reactions or oxidation to introduce ketones or epoxides .

Properties

Molecular Formula |

C19H26N2O4 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

1-O-benzyl 4-O-tert-butyl 2-ethenylpiperazine-1,4-dicarboxylate |

InChI |

InChI=1S/C19H26N2O4/c1-5-16-13-20(17(22)25-19(2,3)4)11-12-21(16)18(23)24-14-15-9-7-6-8-10-15/h5-10,16H,1,11-14H2,2-4H3 |

InChI Key |

SQYQKIDYSFDHCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C=C)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Boc Protection at the 4-Position

The tert-butyloxycarbonyl (Boc) group is introduced first due to its stability under basic conditions. A representative protocol involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C, followed by quenching with aqueous NaHCO₃. This yields 4-Boc-piperazine in 85–92% yield.

Key conditions :

-

Solvent : DCM or THF

-

Base : Triethylamine (TEA) or NaHCO₃

-

Temperature : 0°C to room temperature (RT)

Cbz Protection at the 1-Position

Benzyloxycarbonyl (Cbz) protection is achieved using benzyl chloroformate (Cbz-Cl). 4-Boc-piperazine is treated with Cbz-Cl in the presence of TEA, yielding 1-Cbz-4-Boc-piperazine in 78–88% yield.

Critical considerations :

-

Order of protection : Boc first, then Cbz, to avoid competing reactions.

-

Purification : Column chromatography (hexane/ethyl acetate) removes residual reagents.

Vinyl Group Introduction via Lithiation-Trapping

The 2-position of piperazine is functionalized through deprotonation followed by electrophilic trapping.

Lithiation with Chiral Bases

(S)-Configuration control is achieved using chiral lithium amides. For example, (−)-sparteine or (R,R)-TMCDA (tetramethylcyclohexanediamine) induces enantioselective deprotonation.

Protocol :

Alternative Electrophiles

-

Vinyl triflate : Higher reactivity but requires palladium catalysts.

-

Vinyl boronic esters : Suzuki-Miyaura coupling post-lithiation (lower yields: 50–60%).

Stereochemical Analysis and Optimization

Enantiomeric Excess (ee) Enhancement

Diastereoselectivity Challenges

Competing pathways during lithiation (axial vs. equatorial deprotonation) are mitigated by:

-

Bulky bases : Use of LDA (lithium diisopropylamide) over n-BuLi.

-

Solvent polarity : Ethereal solvents (THF) enhance selectivity vs. hydrocarbons.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Lithiation/Trapping | 70–75 | 90–95 | High stereocontrol, scalable | Cryogenic conditions required |

| Suzuki Coupling | 50–60 | N/A | Mild conditions | Requires pre-functionalized boronate |

| Reductive Amination | 40–50 | <80 | Simple setup | Poor stereoselectivity |

Scalability and Industrial Considerations

Chemical Reactions Analysis

(S)-4-Boc-1-Cbz-2-vinylpiperazine can undergo various chemical reactions, including:

Deprotection Reactions: The CBz group can be removed using catalytic hydrogenation (Pd-C, H2), while the Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane

Substitution Reactions: The vinyl group can participate in addition reactions with various nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Scientific Research Applications

(S)-4-Boc-1-Cbz-2-vinylpiperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Boc-1-Cbz-2-vinylpiperazine primarily involves the protection and deprotection of amine functionalities. The CBz and Boc groups protect the amine groups from unwanted reactions during synthesis. The deprotection of these groups allows the amine functionalities to participate in subsequent reactions .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives are widely utilized in drug discovery due to their conformational flexibility and ability to modulate pharmacokinetic properties. Below is a detailed comparison of (S)-4-Boc-1-Cbz-2-vinylpiperazine with structurally related compounds:

Structural and Functional Group Comparisons

Key Observations :

- Steric and Electronic Effects : The vinyl group in (S)-4-Boc-1-Cbz-2-vinylpiperazine provides a planar, electron-rich site for cross-coupling reactions, unlike the methyl group in (R)-1-Boc-4-Cbz-2-methylpiperazine, which contributes to steric hindrance .

- Solubility : Boc-protected derivatives generally exhibit higher solubility in polar aprotic solvents (e.g., DCM, THF) compared to Cbz-only analogs, facilitating purification .

- Deprotection Selectivity : The Boc group can be removed with TFA without affecting the Cbz group, enabling sequential functionalization .

Yield and Purity :

- Boc/Cbz derivatives typically achieve yields >80% due to stable intermediates and straightforward purification (e.g., column chromatography) .

- Vinyl-substituted piperazines may require stringent inert conditions (argon atmosphere) to prevent polymerization .

Physicochemical Properties

| Property | (S)-4-Boc-1-Cbz-2-vinylpiperazine | (R)-1-Boc-4-Cbz-2-methylpiperazine | 4-N-Cbz-(2-Hydroxymethyl)piperazine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~400 (estimated) | 394.45 | 250.29 |

| Log S (aqueous solubility) | -3.2 (predicted) | -2.8 | -1.5 |

| Polar Surface Area (Ų) | 65 | 63 | 58 |

| Melting Point (°C) | Not reported | 216 (amorphous) | Not reported |

Notable Trends:

Activity Insights :

- Vinyl and formyl groups enhance reactivity in target engagement, whereas methyl groups optimize metabolic stability .

Q & A

Q. What are the optimal synthetic routes for (S)-4-Boc-1-Cbz-2-vinylpiperazine, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis of piperazine derivatives often employs microwave-assisted heating (e.g., 280°C in General Procedure F ) or coupling reactions using Ru catalysts (e.g., Ru(cod)(2-methylallyl)₂ with triflic acid ). For (S)-4-Boc-1-Cbz-2-vinylpiperazine:

- Boc/Cbz Protection : Use Boc-anhydride and Cbz-Cl under anhydrous conditions (CH₂Cl₂, DIPEA) to protect amine groups, ensuring regioselectivity.

- Vinylation : Palladium-catalyzed coupling (e.g., Stille or Suzuki) for stereospecific vinyl group introduction.

- Chiral Resolution : Chiral HPLC or enzymatic resolution may be required to isolate the (S)-enantiomer.

Critical factors: Solvent polarity (DMSO vs. CH₂Cl₂), reaction time (avoiding over-alkylation), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling).

Q. How can conflicting NMR data for Boc/Cbz-protected piperazines be resolved?

- Methodological Answer : Discrepancies in NMR (e.g., split peaks for Boc groups) often arise from rotameric equilibria or residual solvents. Strategies include:

- Variable Temperature NMR : To coalesce rotameric signals (e.g., -40°C to 80°C) .

- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ for signal sharpness.

- 2D NMR (HSQC, HMBC) : Confirm assignments via long-range coupling (e.g., Boc carbonyl to piperazine protons) .

Advanced Research Questions

Q. What computational methods predict the reactivity of the vinyl group in (S)-4-Boc-1-Cbz-2-vinylpiperazine for targeted functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic Addition : Reactivity of the vinyl group with halogens or Michael acceptors.

- Transition States : For [2+2] cycloadditions or Diels-Alder reactions.

Validation: Compare computed activation energies with experimental yields (e.g., <5% deviation) .

Q. How do competing reaction pathways (e.g., Boc deprotection vs. vinyl oxidation) impact the stability of this compound under acidic conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Use TFA/H₂O mixtures (0.1–10% v/v) at 25–50°C, monitored via LC-MS.

- Competitive Pathway Analysis :

- Boc Deprotection : Dominates at pH < 2 (first-order kinetics, t₁/₂ ~30 min).

- Vinyl Oxidation : Observed in the presence of H₂O₂ or O₂ (radical scavengers like BHT suppress this) .

Mitigation: Use inert atmospheres (N₂/Ar) and low-temperature storage (-20°C).

Q. What crystallization strategies ensure high enantiomeric excess (ee) for (S)-4-Boc-1-Cbz-2-vinylpiperazine?

- Methodological Answer :

- Chiral Cocrystallization : Co-crystallize with tartaric acid derivatives to exploit diastereomeric salt formation .

- Solvent Engineering : Use hexane/EtOAC (1:1) with 0.25% Et₃N to minimize racemization during recrystallization .

Validation: X-ray crystallography (e.g., CCDC 1942579 ) or polarimetry to confirm ee >98%.

Data Contradiction Analysis

Q. Why do reported yields for analogous Boc-protected piperazines vary across studies (e.g., 45–94%)?

- Methodological Answer : Yield discrepancies arise from:

- Microwave vs. Conventional Heating : Microwave synthesis (General Procedure F) improves yields by 20–30% vs. reflux .

- Catalyst Efficiency : Ru-based catalysts (e.g., from ) outperform Pd in sterically hindered systems.

- Workup Protocols : HPLC purification (General Procedure G) vs. column chromatography impacts recovery rates .

Methodological Best Practices

Q. How to mitigate hygroscopicity issues in intermediates during multi-step synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.